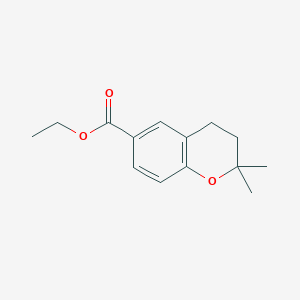

Ethyl 2,2-dimethylchroman-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6630-24-6 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-3,4-dihydrochromene-6-carboxylate |

InChI |

InChI=1S/C14H18O3/c1-4-16-13(15)11-5-6-12-10(9-11)7-8-14(2,3)17-12/h5-6,9H,4,7-8H2,1-3H3 |

InChI Key |

JHJSOHKMQFRAFQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Ethyl 2,2 Dimethylchroman 6 Carboxylate Derivatives

Fundamental Principles of Structure-Activity Correlation in Chroman Systems

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry because its derivatives can interact with a wide range of biological targets, exhibiting diverse pharmacological activities. nih.govresearchgate.netnih.gov The fundamental principle of SAR in chroman systems is that the biological activity is intrinsically linked to the molecule's three-dimensional shape, the specific arrangement of its atoms, and the distribution of its electronic properties. oncodesign-services.comslideshare.net Even minor alterations to the chroman ring system or its substituents can lead to significant changes in biological function. acs.org

SAR studies in chroman systems typically focus on several key aspects:

The Chroman Core: The integrity of the fused dihydropyran and benzene (B151609) rings is often crucial. Modifications like altering the oxidation state (e.g., to a chromone) or changing the ring conformation can dramatically impact activity. nih.govacs.org

Stereochemistry: For chiral chromans, the spatial arrangement of atoms (stereochemistry) can be a critical determinant of activity, with one enantiomer often being significantly more potent than the other. nih.govmdpi.com

The overarching goal is to identify the "pharmacophore"—the precise ensemble of steric and electronic features necessary to trigger a specific biological response. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is an advanced computational approach that creates a mathematical correlation between the chemical structure of a series of compounds and their biological activity. oncodesign-services.comrpi.edu This method moves beyond qualitative observations to provide predictive models for designing new, more potent molecules. nih.govnih.gov

In the context of chroman systems, QSAR studies involve several steps:

Data Set Compilation: A series of chroman derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. nih.govjournalcra.com

Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each molecule. nih.govjournalcra.com

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms like genetic partial least squares (G/PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation sets of compounds. mdpi.com

A successful QSAR model can predict the activity of yet-to-be-synthesized chroman derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govstanford.edu These models provide valuable insights into which molecular properties (e.g., electronic, steric, or hydrophobic) are most influential for the desired biological effect. nih.gov For example, a 3D-QSAR study on antioxidant chromone (B188151) derivatives generated a highly predictive model (r²pred = 0.924) that identified the importance of electronegative groups on a benzoyl ring and electropositive groups on the phenyl ring for activity. nih.govresearchgate.net

Elucidation of Key Pharmacophoric Features and the Impact of Substituent Effects on Biological Activity

Identifying the key pharmacophoric features of chroman derivatives is central to understanding their biological activity. This involves pinpointing which functional groups and structural elements are essential for molecular interactions with a biological target. nih.govacs.org

Substitutions on the chroman ring are a primary method for modulating pharmacological activity. Research on various chroman-based compounds, particularly chroman-4-ones, has yielded detailed SAR insights.

Positions 6 and 8: These positions on the aromatic ring are critical. Studies on SIRT2 inhibitors revealed that substituents are necessary for any significant inhibition, as the unsubstituted 2-pentylchroman-4-one was inactive. nih.gov Larger, electron-withdrawing groups in these positions, such as halogens (chloro, bromo), were found to be favorable for high potency. acs.orgresearchgate.net For instance, changing a 6-chloro substituent to a larger 6-bromo group was well-tolerated, while replacing halogens with smaller methyl groups led to a slight decrease in activity. nih.gov The presence of an electron-donating methoxy (B1213986) group at position 6 significantly diminished inhibitory activity, highlighting the importance of the substituent's electronic nature. nih.govacs.org

Position 2: The substitution at the C2 position significantly impacts activity, often influencing how the molecule fits into a binding pocket. In the case of SIRT2 inhibitors, the length of an alkyl chain at C2 was crucial; a pentyl group was found to be optimal compared to shorter (n-propyl) or longer (n-heptyl) chains. nih.govacs.org Furthermore, branching of this alkyl chain or introducing bulky aromatic groups at this position was shown to decrease activity, suggesting spatial limitations within the target's binding site. acs.org

Position 7: Substitution at the 7-position has also been explored. A study showed that a fluorine atom at this position resulted in only weak inhibitory activity against SIRT2. nih.govacs.org

The table below summarizes SAR findings for a series of 2-pentylchroman-4-one derivatives as SIRT2 inhibitors, demonstrating the impact of substitutions at various positions.

| Compound | 6-Substituent | 8-Substituent | Activity (SIRT2 Inhibition %) | IC₅₀ (µM) |

| 1a | -Cl | -Br | >70% | 1.5 |

| 1b | -H | -H | Inactive | - |

| 1c | -Br | -Br | >70% | 1.5 |

| 1d | -CH₃ | -CH₃ | - | 4.9 |

| 1e | -F | -F | - | 13 |

| 1f | -Cl | -H | Decreased | - |

| 1h | -OCH₃ | -H | 20% | - |

| 1i | -H | -Br | Less Potent | - |

Data sourced from studies on SIRT2 inhibitors. nih.govacs.org

The carboxylate group, as seen in ethyl 2,2-dimethylchroman-6-carboxylate, is a key functional group that significantly modulates a molecule's properties. While direct SAR studies on this specific molecule are not extensively published, the influence of a carboxylate or ester group at the C-6 position can be inferred from related compounds.

A carboxylate group (or its ester form) introduces several key features:

Electronic Effects: It acts as an electron-withdrawing group, which can influence the electron density of the aromatic ring. This property is often favorable for the activity of chroman derivatives. nih.gov

Hydrogen Bonding: The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, potentially forming crucial interactions with amino acid residues in a target protein. slideshare.net

In a study of chromene derivatives designed as antagonists for antiapoptotic Bcl-2 proteins, the structure contained an ethyl carboxylate group. umn.edu While the study focused on varying the 6-position substituent, the presence of the carboxylate was a core feature of the active scaffold. Another study involving the synthesis of chroman-4-ones showed that a methyl carboxylate group (CO2Me) at the 6-position was well-tolerated, allowing for the successful formation of the desired product. mdpi.com This indicates that the C-6 position can accommodate an ester group, which serves as a crucial handle for modulating the electronic properties of the benzene ring portion of the chroman system.

Application of Molecular Descriptors in Advanced SAR Analysis

Advanced SAR, particularly QSAR, relies on the use of molecular descriptors to quantify the structural and physicochemical properties of molecules. nih.gov These descriptors translate a chemical structure into a numerical format that can be used in statistical modeling. journalcra.com The selection of appropriate descriptors is critical for building a meaningful and predictive model.

For chroman systems, common categories of descriptors include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com They are crucial for modeling interactions driven by electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule. They include molecular weight, volume, surface area, and specific conformational indices. mdpi.com Steric descriptors help to model how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, most commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water). This is vital for predicting how a compound will behave in a biological environment.

In 3D-QSAR studies, such as those using Molecular Field Analysis (MFA), descriptors are derived from calculated steric and electrostatic fields surrounding the aligned molecules. nih.govmdpi.com The resulting models can be visualized as 3D contour maps, indicating regions where bulky groups, positive charges, or negative charges would be favorable or unfavorable for activity, providing an intuitive guide for designing new derivatives. mdpi.com

Mechanistic Investigations of Biological Activity Associated with Ethyl 2,2 Dimethylchroman 6 Carboxylate and Analogues

Elucidation of Molecular Targets and Downstream Signaling Pathways

Research into chroman and chromone (B188151) analogues has identified specific molecular targets, often linked to the management of cellular stress and signaling. One key target that has emerged is the Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidase 4 (NOX4) enzyme. nih.gov NOX4 is a significant source of reactive oxygen species (ROS), which are highly reactive molecules that can participate in numerous physiological processes and contribute to oxidative stress when their production becomes excessive. google.com

A series of synthesized chromone derivatives were found to act as NOX4 inhibitors. nih.gov By targeting NOX4, these compounds can regulate the intracellular levels of ROS. The drug affinity responsive target stability (DARTS) assay confirmed a stable binding interaction between a lead chromone derivative and the NOX4 enzyme. nih.gov The downstream effect of this inhibition includes the amelioration of fibrosis and inflammation, positioning these compounds as regulators of cellular processes governed by oxidative stress. nih.gov This suggests that the biological activity of certain chroman analogues is mediated through their ability to bind to specific enzymes like NOX4 and subsequently modulate downstream signaling events involving ROS. nih.govgoogle.com

Enzyme Inhibition Mechanisms by Chroman Derivatives

Enzyme inhibition is a primary mechanism through which chroman derivatives exert their biological effects. These compounds have been shown to interact with a variety of enzymes, often with a high degree of specificity and through diverse modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. researchgate.netnih.govlibretexts.org

Inhibition of Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria. patsnap.comwikipedia.org This pathway is essential for the production of nucleic acids, which are necessary for DNA, RNA, and cellular division. wikipedia.org Consequently, DHPS is a well-established target for antimicrobial agents, most notably the sulfonamide class of drugs, which act as competitive inhibitors against the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.comwikipedia.orgnih.gov While DHPS is a validated drug target, specific studies detailing the inhibitory activity of Ethyl 2,2-dimethylchroman-6-carboxylate or its direct chroman analogues against this enzyme are not prominent in the reviewed literature.

Selective Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and specific isoforms are linked to diseases like glaucoma and cancer. nih.govmdpi.com Developing isoform-selective inhibitors is a key therapeutic goal to enhance efficacy and reduce side effects. mdpi.com

Carboxylate derivatives have been investigated as a class of CA inhibitors. nih.govnih.gov Studies on small series of 2,4-dioxothiazolidinyl acetic acids, which are carboxylate compounds, revealed a significant pattern of selective inhibition. These compounds were largely ineffective against the cytosolic isoforms hCA I and hCA IX. nih.govnih.gov However, they demonstrated potent, submicromolar inhibition of the transmembrane isoform hCA XII. nih.govnih.gov This selectivity makes them promising candidates for targeting diseases where hCA XII is overexpressed. unifi.it Further studies on sulfamated 2-ethylestra compounds showed that structural differences between CA isoforms could be exploited, with alternate binding modes observed between CA II and a CA IX mimic, leading to preferential inhibition of one isoform over the other. researchgate.net

Table 1: Selective Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Carboxylate Derivatives Data sourced from studies on 2,4-dioxothiazolidinyl acetic acids. nih.govnih.gov

| Target Isoform | Inhibition Constant (K_I) Range | Inhibitory Potency |

|---|---|---|

| hCA I | Not Inhibited | Ineffective |

| hCA II | Not Inhibited | Ineffective |

| hCA IX | Ineffective Inhibition | Ineffective |

| hCA XII | 0.30–0.93 µM | Potent and Selective |

Sirtuin 2 (SIRT2) Inhibition Studies

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target. rsc.orgresearchgate.net The development of potent and selective SIRT2 inhibitors is an active area of research. While some inhibitors like Tenovin-6 are unselective, they have served as a basis for developing more specific analogues. nih.gov

A unique inhibitory mechanism has been identified for a class of highly selective, drug-like SIRT2 inhibitors. These ligands induce a structural rearrangement of the enzyme's active site, exposing a previously unexploited binding pocket. harvard.edu This ligand-induced rearrangement is the basis for their high potency and unprecedented selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. harvard.edu For example, one potent mechanism-based inactivator, KPM-2 (36), was found to selectively target SIRT2 by engaging in a nucleophilic attack on NAD+ within the active site. This forms a stable conjugate that simultaneously occupies the substrate-binding site, a "selectivity pocket," and the NAD+-binding site, effectively inactivating the enzyme. rsc.orgresearchgate.net

Interactions with Other Key Enzyme Systems (e.g., tyrosinase, acetylcholinesterase, α-glycosidase)

Analogues of this compound, particularly chromone derivatives, have demonstrated significant inhibitory activity against several other key enzymes.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for cosmetics and treating hyperpigmentation disorders. nih.govnih.gov Flavonoids, which share the chromone core, and other synthetic derivatives have been reviewed as potential tyrosinase inhibitors. nih.gov The mechanism of inhibition can vary, with studies on hydroquinone-benzoyl ester analogs showing reversible inhibition that can be competitive, non-competitive, or mixed, depending on the specific molecular structure. rsc.org

Acetylcholinesterase (AChE): AChE inhibitors are a primary strategy for treating Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov A series of novel N-substituted α-aminophosphonates bearing a chromone moiety were synthesized and found to be potent AChE inhibitors. nih.gov The most active compound from this series exhibited an IC50 value of 0.103 µM and was identified as a mixed-type inhibitor, binding to both the peripheral anionic site and the catalytic anionic site of the enzyme. nih.gov

α-Glucosidase: α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and controlling postprandial hyperglycemia. mdpi.comresearchgate.net Numerous chromone derivatives have been identified as potent α-glucosidase inhibitors, in some cases more active than the commercial drug acarbose. researchgate.netnih.gov Kinetic studies on a potent chromenone derivative revealed a mixed non-competitive type of inhibition against rat intestinal α-glucosidase. researchgate.net Computational analyses suggest that polarizability and the presence of hydrogen bond acceptor/donor groups are critical features for the inhibitory activity of these compounds. nih.gov

Table 2: Inhibitory Activity of Chroman/Chromone Analogues Against Various Enzymes

| Enzyme | Inhibitor Class/Analogue | IC₅₀ Value | Inhibition Type | Source(s) |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Chromone-derived aminophosphonate (4j) | 0.103 ± 0.24 µM | Mixed-type | nih.gov |

| α-Glucosidase | 3-acetyl-6-(6-methoxy-3-pyridyl)chromenone (4x) | Potent (exact value not specified) | Mixed non-competitive | researchgate.net |

| α-Glucosidase | Chromone-based thiosemicarbazone (3g) | 0.11 ± 0.01 µM | Not specified | researchgate.net |

| α-Glucosidase | Penithochromone M | 1017 µM | Not specified | nih.gov |

| α-Glucosidase | Penithochromone S | 268 µM | Not specified | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of chroman analogues appear to be linked to their ability to modulate key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of inflammation, and their improper activation is associated with inflammatory disorders. nih.gov

Studies on related phenolic compounds, such as ethyl caffeate, have shown a capacity to suppress the expression of inflammatory mediators like iNOS and COX-2. nih.gov This suppression is achieved in part by inhibiting NF-κB activation. The mechanism involves impairing the ability of the NF-κB transcription factor to bind to its target DNA sequence, thereby preventing the transcription of pro-inflammatory genes. nih.gov While the phosphorylation and degradation of the inhibitor IκB and the nuclear translocation of NF-κB were unaffected, the crucial step of DNA binding was blocked. nih.gov Given that chromone derivatives have been shown to ameliorate inflammation, it is plausible that their mechanism involves the modulation of these same NF-κB and MAPK signaling cascades, representing a significant area for future investigation for compounds like this compound. nih.gov

Mechanisms of Action in Overcoming Acquired Drug Resistance in Cellular Models.

Acquired drug resistance in cancer cells is frequently linked to the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1). These transporters function as efflux pumps, actively removing a wide array of chemotherapeutic drugs from the cell's interior, thereby lowering their intracellular concentration and diminishing their cytotoxic efficacy. The structural scaffold of chroman is considered a "privileged structure" in medicinal chemistry, and various derivatives have been explored for their capacity to counteract this resistance mechanism.

The primary hypothesized mechanism by which chroman analogues may overcome acquired drug resistance is through the inhibition of P-glycoprotein and other ABC transporters . This inhibition can lead to the reversal of the multidrug-resistant phenotype in cancer cells. For instance, some chroman-containing compounds have been shown to increase the sensitivity of resistant cells to conventional anticancer drugs.

The interaction with P-glycoprotein can occur through several potential mechanisms:

Competitive Inhibition: Chroman analogues may act as substrates for P-glycoprotein, competing with chemotherapeutic agents for binding to the transporter's active site. This competitive binding reduces the efflux of the anticancer drug, leading to its accumulation within the cancer cell.

Non-competitive Inhibition: These compounds might bind to an allosteric site on the P-glycoprotein, inducing a conformational change that impairs its transport function without directly blocking the substrate-binding site.

Modulation of ATPase Activity: The function of P-glycoprotein is dependent on the energy derived from ATP hydrolysis. Some modulators can interfere with the ATPase activity of the transporter, either by inhibiting ATP binding or by uncoupling hydrolysis from the transport process, effectively disabling the pump.

While specific data for this compound is not available, studies on other small molecules with similar structural features provide insights into how it might function. For example, the modulation of P-gp by various compounds is often assessed by their ability to increase the intracellular accumulation of fluorescent P-gp substrates, such as rhodamine 123, or by their capacity to reverse resistance to known P-gp substrate drugs like paclitaxel (B517696) or doxorubicin (B1662922) in resistant cell lines.

The table below presents hypothetical data, illustrating the kind of experimental results that would be sought to confirm the activity of a compound like this compound as a modulator of drug resistance.

Table 1: Illustrative Data on the Reversal of Doxorubicin Resistance in a P-gp Overexpressing Cell Line

| Treatment | Doxorubicin IC₅₀ (nM) | Fold Reversal |

|---|---|---|

| Doxorubicin alone | 850 | 1.0 |

| Doxorubicin + Verapamil (5 µM) | 95 | 8.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further investigations would be necessary to determine the precise mechanism, whether it involves direct interaction with the transporter, effects on the lipid membrane environment that houses the transporter, or other cellular pathways that influence drug resistance.

Research Applications of Ethyl 2,2 Dimethylchroman 6 Carboxylate Scaffolds in Chemical Biology and Advanced Drug Discovery

Anticancer Research Applications

The chroman scaffold is a cornerstone in the development of new anticancer agents, with research demonstrating its potential in selectively targeting cancer cells and addressing the critical challenge of drug resistance. nih.govorientjchem.org

Investigations of Selective Cytotoxicity in Diverse Cancer Cell Lines

Derivatives based on the chroman and the related chromone (B188151) core have shown significant and selective cytotoxic effects against a wide range of human cancer cell lines. This selective action is crucial for developing therapies that can effectively kill tumor cells while minimizing harm to healthy, non-malignant cells. nih.gov

For instance, studies on various 4H-chromen-4-one derivatives have demonstrated potent antiproliferative activity against human osteosarcoma (U2OS) and human melanoma (A375) cell lines. researchgate.net Similarly, novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated as cytotoxic agents against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29), with some compounds showing IC₅₀ values in the low micromolar range. mdpi.com Further research has identified chromone derivatives with significant activity against liver cancer (HepG-2) and colon cancer (HCT116) cell lines. mdpi.com A series of 3-styrylchromone derivatives also displayed potent suppressive effects on the proliferation of colorectal cancer HCT116 cells. mdpi.com

The data below summarizes the cytotoxic activity of various chroman and chromone derivatives, highlighting the broad applicability of this scaffold in anticancer research.

Table 1: Selective Cytotoxicity of Chroman and Chromone Derivatives in Cancer Cell Lines

| Compound Class | Specific Derivative/Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|

| 4H-Chromen-4-one | Compound A10 | Human osteosarcoma (U2OS) | Potent Activity (specific IC₅₀ not detailed) | researchgate.net |

| 4H-Chromen-4-one | Compound A16 | Human melanoma (A375) | Potent Activity (specific IC₅₀ not detailed) | researchgate.net |

| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 (sulfonyl spacer) | Human ovarian cancer (A2780) | 0.31 | mdpi.com |

| Chroman-Isatin Derivative | Compound 6i | Human breast cancer (MCF-7) | 34.7 | nih.gov |

| Chromone Derivative | Epiremisporine H | Human colon carcinoma (HT-29) | 21.17 | mdpi.com |

| Chromone Derivative | Epiremisporine H | Non-small cell lung cancer (A549) | 31.43 | mdpi.com |

| 3-Styrylchromone | 7-methoxy-3-(4-hydroxyl)-styrylchromone (C6) | Colorectal cancer (HCT116) | Potent cell cycle arrest and apoptosis induction | mdpi.com |

Strategies for Drug Resistance Mitigation in Preclinical Models

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR). The chroman scaffold is being investigated for its potential to overcome this challenge. Certain chroman derivatives are thought to possess chemo-sensitizing activity, which involves increasing the cytotoxicity of existing chemotherapeutic agents and potentially converting chemo-resistant cancer cells to a chemo-sensitive state. google.com This could allow for the use of lower doses of standard anticancer drugs, thereby reducing their severe side effects. google.com

Research has shown that some chromene derivatives can selectively kill drug-resistant cancer cells. For example, one derivative demonstrated the ability to selectively eliminate mitoxantrone-resistant (HL-60/MX2) and camptothecin-resistant (CCRF-CEM/C2) cancer cells while leaving the parental (non-resistant) cells unharmed. orientjchem.org This suggests a mechanism that specifically targets the pathways involved in drug resistance. Furthermore, studies on 3-styrylchromone derivatives indicate they can synergistically enhance the anticancer effects of DNA-damaging agents, pointing to a strategy of combination therapy to overcome resistance. mdpi.com The development of pyrimidine-tethered spirochromane-based sulfonamides has also been aimed at combating drug resistance in malaria, a concept that shares principles with overcoming cancer drug resistance. rsc.org

Anti-inflammatory Agent Research

The chroman and chromone scaffolds are found in many natural flavonoids known for their anti-inflammatory properties. nih.govresearchgate.net Research has focused on synthesizing derivatives that can modulate inflammatory pathways. For example, certain chromone analogs have been shown to significantly suppress superoxide (B77818) anion generation by human neutrophils, a key event in the inflammatory response. mdpi.com One study identified epiremisporine H, a chromone derivative, as having potent anti-inflammatory activity. mdpi.com

The mechanism of action for some of these compounds involves targeting key enzymes in the inflammatory cascade. A dual anti-inflammatory and anti-proliferative 3-styrylchromone derivative was found to inhibit cytokine production in macrophages by suppressing the HMGB1-RAGE-ERK1/2 signaling pathway. mdpi.com This highlights a sophisticated mechanism that links the control of inflammation with cancer cell proliferation.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Anti-parasitic Activities)

The structural versatility of the chroman scaffold has made it a promising template for the development of a wide range of antimicrobial agents. nih.govresearchgate.netnih.gov

Antibacterial Activity: Numerous studies have demonstrated the efficacy of chroman derivatives against various bacterial pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the chroman ring are crucial for potent activity. For instance, 4-chromanone (B43037) derivatives with hydroxy groups at the 5- and 7-positions, combined with a hydrophobic substituent at the 2-position, exhibit enhanced antibacterial properties. acs.orgnih.gov Spiropyrrolidines tethered with a thiochroman-4-one (B147511) scaffold have also shown excellent activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Table 2: Antibacterial Activity of Chroman Derivatives

| Compound Class | Specific Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| 4-Chromanone | 5,7-dihydroxy-2-myrtenyl-4-chromanone | S. aureus (MRSA) | 0.39 | acs.orgnih.gov |

| 4-Chromanone | 7-hydroxy-2-myrtenyl-chalcone | S. aureus (MRSA) | 1.56 | nih.gov |

| Spiro-thiochromanone | Compound 4a | Bacillus subtilis | 32 | mdpi.com |

| Spiro-thiochromanone | Compound 4a | Staphylococcus epidermidis | 32 | mdpi.com |

| Chromone acrylic acid amide | Compound A1 | Escherichia coli | 100 | derpharmachemica.com |

Antifungal Activity: The chroman scaffold is also a promising basis for new antifungal agents. Thiochroman-4-one derivatives have shown significant activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans, with some compounds reaching the potency of the standard drug fluconazole. nih.gov The proposed mechanism for some of these derivatives is the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability. nih.gov Other studies have confirmed the fungicidal-like activity of (E)-benzylidene-chroman-4-one against Candida species and the effectiveness of 4-oxo-4H-chromene derivatives against fungi like Aspergillus niger. semanticscholar.orgscispace.com

Antiviral Activity: Research has identified chroman and chromone derivatives with significant antiviral potential. researchgate.netresearchgate.net Natural chromone alkaloids, such as schumannificine, have displayed notable activity against the Human Immunodeficiency Virus (HIV). nih.gov Synthetic 3-benzyl chroman derivatives have proven to be potent inhibitors of human rhinovirus (HRV) 1B, a common cause of the cold, with some compounds showing activity in the submicromolar range. nih.gov The mechanism for these anti-rhinovirus compounds is believed to involve binding to the viral capsid, which interferes with the early stages of viral replication. nih.gov

Anti-parasitic Activities: Chroman-based compounds have emerged as promising leads in the fight against parasitic diseases. Chroman-4-one analogues have been shown to inhibit pteridine (B1203161) reductase 1 (PTR1), an essential enzyme in parasites like Trypanosoma brucei (which causes sleeping sickness) and Leishmania infantum (which causes leishmaniasis). nih.govcore.ac.uk Since this enzyme is absent in humans, it represents an excellent drug target. core.ac.uk Additionally, pyrimidine-tethered spirochromane sulfonamides have demonstrated strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.org

Antioxidant Activity Investigations and Radical Scavenging Mechanisms

The chroman ring is the core structure of tocopherols (B72186) (Vitamin E), the most important lipid-soluble antioxidants in the human body. This inherent property has driven research into the antioxidant potential of synthetic chroman derivatives. nih.govnih.gov The primary mechanism of action is radical scavenging, where the compound donates a hydrogen atom to neutralize highly reactive free radicals, thus terminating the damaging chain reactions of oxidation. core.ac.uk

Studies on 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (B41150) (α-CEHC), a water-soluble metabolite of vitamin E, have confirmed its potent antioxidant properties, comparable to Trolox, a well-known antioxidant standard. nih.gov The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.gov Research on various chromanone and coumarin (B35378) derivatives has shown that the presence and position of hydroxyl groups on the aromatic ring are critical for their radical scavenging efficacy. nih.gov

Central Nervous System Related Research (e.g., Antiepileptic Activity, Neuroprotection)

The chroman scaffold has shown significant promise in the development of agents for central nervous system (CNS) disorders. The ability of these compounds to cross the blood-brain barrier and interact with CNS targets makes them valuable candidates for treating conditions like epilepsy and neurodegenerative diseases. core.ac.uk

Several studies have focused on the antiepileptic potential of chroman derivatives. nih.gov In some cases, compounds have been designed to possess dual functionality, such as both anticancer and antiepileptic activities. nih.gov This is based on the observation that some anticancer agents and antiepileptic drugs share common molecular targets, like voltage-gated sodium channels. nih.gov

In the area of neuroprotection, chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin-2 (SIRT2), an enzyme implicated in aging-related neurodegenerative disorders. core.ac.ukacs.org The development of gem-dimethylchroman-4-ol and gem-dimethyl-chroman-4-amine compounds has led to potent inhibitors of butyrylcholinesterase (BuChE), an enzyme that is a key target in the treatment of Alzheimer's disease. core.ac.uk

Role as Versatile Intermediates in Complex Natural Product Synthesis

The ethyl 2,2-dimethylchroman-6-carboxylate framework and its close derivatives represent highly valuable and versatile intermediates in the field of organic synthesis. Their rigid, bicyclic structure, coupled with strategically placed functional groups, makes them ideal starting points for the construction of intricate, biologically active natural products. The inherent stability of the chroman ring system provides a robust core upon which complex substitutions and further elaborations can be built, while the ethyl ester at the C-6 position offers a reactive handle for a variety of chemical transformations. This dual functionality allows synthetic chemists to employ these scaffolds in convergent and efficient total synthesis campaigns.

A prominent example of this utility is found in the synthetic approaches toward Daurichromenic Acid , a natural product isolated from Rhododendron dauricum that has demonstrated potent anti-HIV activity. acs.orgnih.gov The total synthesis of Daurichromenic Acid has been a significant target for medicinal chemists, and several routes leverage intermediates structurally analogous to this compound.

In a notable synthetic strategy, the core of the Daurichromenic Acid molecule is assembled through a key condensation and cyclization sequence. nih.govacs.org Research by Jin and co-workers, and subsequently highlighted by others, demonstrated that an ethyl ester of a substituted phenol (B47542) could be condensed with a complex aldehyde, such as trans,trans-farnesal, to construct the chromene core of the natural product in good yield. acs.org This transformation typically proceeds through a tandem reaction sequence, such as a Knoevenagel condensation followed by an intramolecular SN2'-type or 6π-electrocyclization reaction, often facilitated by microwave irradiation to form the 2H-benzopyran ring system central to the final product. nih.gov

The ethyl carboxylate group is crucial in this process, as it activates the adjacent position for the initial condensation with the aldehyde. Once the chromene skeleton is formed, this ester group can be hydrolyzed in a final step to yield the carboxylic acid moiety present in the natural product. This strategy showcases the role of the this compound scaffold as a linchpin, effectively bridging simple starting materials with a complex, high-value therapeutic target. The modularity of this approach also allows for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies by varying the aldehyde component. acs.orgnih.govsigmaaldrich.com

The versatility of the 2,2-dimethylchroman-6-yl core is further demonstrated in the synthesis of complex retinoid-like molecules. nih.gov In these syntheses, the chroman unit serves as a stable, lipophilic anchor, while functional groups at the 6-position, such as the ethyl carboxylate, are chemically manipulated to build extended propenyl side chains characteristic of this class of compounds. nih.gov These synthetic endeavors underscore the importance of the this compound scaffold as a foundational building block for accessing diverse and complex molecular architectures in modern drug discovery and natural product synthesis.

Detailed Research Findings

Below is an interactive data table summarizing the key transformation in the synthesis of Daurichromenic Acid's core structure, illustrating the role of chroman-6-carboxylate intermediates.

| Key Intermediate | Reaction Type | Reagents & Conditions | Product | Significance |

|---|---|---|---|---|

| Ethyl 5-hydroxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-6-carboxylate analogue | Tandem Condensation-Cyclization | trans,trans-Farnesal, Microwave Irradiation | (±)-Daurichromenic Acid Ethyl Ester | Forms the core skeleton of a potent anti-HIV natural product in a highly convergent step. nih.govacs.org |

Advanced Analytical and Computational Methodologies in Ethyl 2,2 Dimethylchroman 6 Carboxylate Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of Ethyl 2,2-dimethylchroman-6-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the chroman ring system would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The methylene (B1212753) protons of the ethyl ester group would likely present as a quartet, while the methyl protons of the same group would be a triplet. The gem-dimethyl groups at the C2 position would give rise to a sharp singlet in the upfield region. The methylene protons on the chroman ring at positions C3 and C4 would also have distinct chemical shifts. Studies on related 2,2-dimethylchroman-4-one (B181875) derivatives show that substituents on the aromatic ring influence the chemical shifts of the aromatic protons. nist.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 160-175 ppm. The aromatic carbons would resonate between δ 115 and 160 ppm. The quaternary carbon at C2 and the carbons of the gem-dimethyl groups would have characteristic shifts, as would the methylene carbons of the chroman ring and the ethyl ester. In related chromone (B188151) derivatives, the carbonyl carbon appears significantly downfield. spectrabase.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~75 |

| 2 x CH₃ (at C2) | Singlet, ~1.3 | ~27 |

| C3 | Triplet, ~1.8 | ~32 |

| C4 | Triplet, ~2.8 | ~22 |

| C4a | - | ~122 |

| C5 | Doublet, ~6.8 | ~117 |

| C6 | - | ~124 |

| C7 | Doublet of doublets, ~7.7 | ~129 |

| C8 | Doublet, ~7.6 | ~116 |

| C8a | - | ~155 |

| C=O | - | ~166 |

| O-CH₂ | Quartet, ~4.3 | ~61 |

| CH₃ (ethyl) | Triplet, ~1.4 | ~14 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. With a molecular formula of C₁₄H₁₈O₃, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, providing a high degree of confidence in the compound's identity. For instance, a related compound, ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate (C₁₃H₂₂O₂), has a calculated exact mass of 210.161979940 Da. This level of precision is essential for distinguishing between compounds with the same nominal mass.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The most prominent absorption band would be the carbonyl (C=O) stretch of the ester group, which is expected to appear in the region of 1700-1725 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, typically in the 2850-3100 cm⁻¹ range. The C-O stretching of the ester and the ether linkage in the chroman ring would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of aromatic C=C stretching bands would also be expected around 1450-1600 cm⁻¹.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Computational Chemistry Approaches for Molecular Modeling and Simulation

Computational chemistry offers powerful tools to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry and to predict various spectroscopic properties. nih.gov For instance, DFT can be used to calculate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for signal assignment. nist.gov Vibrational frequencies from DFT calculations can aid in the interpretation of IR spectra. chemicalbook.com Furthermore, DFT can provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.govbldpharm.com Computational studies on similar chromone and chroman-4-one derivatives have demonstrated the utility of DFT in understanding their structure-activity relationships. rsc.orgnih.govorganicchemistrydata.org

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

In the context of chroman-like structures, molecular docking has been employed to evaluate their potential as inhibitors of various enzymes. For instance, studies on coumarin (B35378) derivatives, which share a benzopyrone core with chromans, have utilized docking to predict their interaction with targets like matrix metalloproteinases (MMPs). These simulations calculate a "docking score," an estimation of the binding free energy, and reveal key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Although no specific docking scores for this compound are published, research on analogous compounds illustrates the process. For example, a study on a coumarin derivative, ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate, against MMP-9 yielded a glide docking score of -6.8, indicating a favorable binding potential. Such studies typically identify specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the ligand's biological activity. The insights gained from docking studies on similar scaffolds are invaluable for hypothesizing the potential biological targets and binding interactions of this compound.

Table 1: Illustrative Molecular Docking Data for a Related Coumarin Compound (Note: This data is for a structurally related compound, not this compound)

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) |

| Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate | FTase receptor | -10.11 | ARG291, LYS294 |

This table presents example data from a study on a different carboxylate derivative to illustrate the type of information obtained from molecular docking simulations. wikipedia.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking.

For a compound like this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

A computational analysis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, for instance, used MD simulations to validate its binding mode in the minor groove of DNA. nih.gov The simulations confirmed that the interactions remained stable over time. nih.gov The study also estimated the binding energy, finding that van der Waals and electrostatic energies were the dominant forces in the interaction. nih.gov Such analyses could theoretically be applied to this compound to assess the stability of its interaction with a hypothesized protein target and to refine the understanding of its binding energetics. nih.gov

Table 2: Representative Parameters from an MD Simulation (Note: This data is conceptual and based on typical MD studies of small molecules, as specific data for the target compound is unavailable.)

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Duration of the molecular dynamics run. | 100 ns |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions from the initial docked pose. | < 2 Å (indicating stability) |

| RMSD of Protein | Root Mean Square Deviation of the protein backbone atoms. | < 3 Å (indicating stable protein structure) |

| Binding Free Energy (e.g., MM/PBSA) | Estimation of the free energy of binding, often calculated as a post-processing step. | e.g., -40 ± 5 kcal/mol |

Quantum Chemical Calculations of Intermolecular Interactions and Polymorphism

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. These methods can be used to calculate molecular geometries, reaction energies, and intermolecular interaction energies with high accuracy.

In the study of polymorphism—the ability of a solid material to exist in multiple crystalline forms—quantum chemical calculations are invaluable. Different polymorphs of the same compound can have different physical properties, including solubility and stability. A detailed analysis of two polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, for example, used quantum chemical calculations to determine the energies of pairwise interactions between molecules in their crystal structures. researchgate.net This helped to explain the observed differences in their biological properties. researchgate.net

For this compound, quantum chemical calculations could be used to predict its most stable conformation, its reactivity, and the nature of the non-covalent interactions (like hydrogen bonds and van der Waals forces) that would govern its crystal packing. A theoretical study on related 2-oxo-2H-chromene-3-carboxylates used DFT to determine that the most stable conformations had the ester's carbonyl group in the same plane as the coumarin core. researchgate.net Such calculations are essential for understanding the fundamental properties of a molecule and predicting its behavior in a solid state. researchgate.net

Table 3: Example of Calculated Interaction Energies for a Crystalline Solid (Note: This data is for a different compound, ethyl 5-amino-2-bromoisonicotinate, to illustrate the outputs of quantum chemical calculations in polymorphism studies.)

| Energy Component | Value (kJ mol⁻¹) |

| Electrostatic (E_ele) | 59.2 |

| Polarization (E_pol) | 15.5 |

| Dispersion (E_dis) | 140.3 |

| Repulsion (E_rep) | 107.2 |

| Total Interaction (E_tot) | 128.8 |

This table showcases the kind of energy decomposition analysis that can be performed to understand the forces holding a crystal lattice together, based on data from a study on a related isonicotinate (B8489971) compound. nih.gov

Future Research Directions and Translational Perspectives for Ethyl 2,2 Dimethylchroman 6 Carboxylate

Rational Design and Synthesis of Next-Generation Chroman Analogues with Enhanced Bioactivity

The rational design of new molecules based on the Ethyl 2,2-dimethylchroman-6-carboxylate structure is a primary avenue for enhancing therapeutic potential. This process involves targeted modifications to the core scaffold to improve interaction with biological targets and optimize pharmacokinetic properties.

A key strategy involves the synthesis of analogues with modified side-chains to improve binding affinity and specificity. For instance, research on related (2,2-dimethylchroman-6-yl)alkanoic acids has shown that these compounds can be designed to interact with specific biological sites, such as the "donor-acceptor" regions of hemoglobin S in the context of antisickling agents. nih.gov The design principle for these analogues was to utilize hydrophobic bonding to engage with nonpolar sites on the protein target. nih.gov While some of these initial alkanoic acid derivatives showed only moderate potency, it highlighted the viability of the chroman scaffold for modification and the potential for developing more potent agents. nih.gov

Structure-activity relationship (SAR) studies on related chromene structures have demonstrated that the 6-position of the ring system is amenable to a wide range of substitutions. umn.edu This suggests that modifying the ethyl carboxylate group at the 6-position of the title compound could lead to analogues with significantly enhanced or entirely new biological activities. The synthesis of potential metabolites, such as carboxylic acids and propenoic acid derivatives, has also been explored for related benzopyran structures, indicating a feasible path for creating a library of diverse analogues. nih.gov

Table 1: Proposed Analogues of this compound and Design Rationale

| Parent Compound | Proposed Modification | Rationale for Enhanced Bioactivity | Reference for Strategy |

| This compound | Convert ethyl ester to a series of alkanoic acids (e.g., acetic, propionic acid derivatives). | To increase hydrophobic interactions with nonpolar binding sites on target proteins. | nih.gov |

| This compound | Replace the ethyl ester with various alkyl or aryl groups. | To explore the impact of steric and electronic properties at the 6-position on target binding. | umn.edu |

| This compound | Introduce hydroxyl or other polar groups on the propenyl side chain (if applicable). | To create potential metabolites and explore new hydrogen bonding interactions. | nih.gov |

| This compound | Synthesize the corresponding carboxylic acid from the ethyl ester. | To improve solubility and mimic potential metabolic products. | nih.govnih.gov |

Exploration of Novel Therapeutic Targets and Modalities

Beyond established activities, a crucial future direction is the exploration of novel therapeutic targets for which chroman-based compounds may be effective. The structural versatility of the chroman ring system allows it to be adapted to interact with a wide array of biological macromolecules.

For example, SAR studies on certain chromene analogues have shown they can bind to anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, suggesting a potential application in cancer therapy to overcome drug resistance. umn.edu Investigating whether derivatives of this compound can be designed to target these protein-protein interactions represents a promising research avenue.

Furthermore, research into other heterocyclic compounds demonstrates the potential to target complex signaling pathways. For instance, studies on ethyl β-carboline-3-carboxylate have shown it can induce apoptosis in cancer cells by targeting the PRDX5/c-Jun axis and activating the MAPK signaling cascade. nih.gov Future studies could screen libraries of chroman analogues against similar targets to identify new anti-cancer agents. This expands the therapeutic modality beyond simple competitive inhibition to include the induction of programmed cell death or modulation of the immune response. nih.gov

Table 2: Potential Novel Therapeutic Targets for Chroman Analogues

| Potential Target Class | Specific Example | Therapeutic Rationale | Reference for Concept |

| Anti-apoptotic Proteins | Bcl-2, Bcl-xL | Overcoming drug resistance in various cancers by promoting apoptosis. | umn.edu |

| Kinase Signaling Pathways | MAPK (P38, ERK, JNK) | Inducing apoptosis and modulating cellular stress responses in cancer. | nih.gov |

| Peroxiredoxin Proteins | PRDX5 | Targeting redox signaling and sensitizing cancer cells to apoptosis. | nih.gov |

| Hemoglobin | Hemoglobin S | Preventing polymerization in sickle cell disease. | nih.gov |

Integration with Advanced High-Throughput Screening and Drug Discovery Platforms

To efficiently explore the vast chemical space of possible chroman analogues, integration with advanced drug discovery platforms is essential. Modern high-throughput screening (HTS) and synthesis technologies can dramatically accelerate the identification of lead compounds.

A paradigm shift from traditional HTS of pre-existing libraries to on-the-fly synthesis and screening offers significant advantages in speed and resource efficiency. nih.gov Technologies like acoustic dispensing can be used to perform nanoscale, automated synthesis in 1536-well plates, allowing for the rapid creation of large, diverse libraries of chroman analogues. nih.gov

These newly synthesized libraries can then be immediately subjected to high-throughput screening assays. For initial hit discovery, biophysical methods like Differential Scanning Fluorimetry (DSF) are highly effective, capable of screening thousands of compounds per day to identify molecules that bind to and stabilize a target protein. nih.gov Hits from the primary screen can then be cross-validated using more sensitive techniques like Microscale Thermophoresis (MST) , which provides quantitative data on binding affinity. nih.gov This integrated workflow, from automated synthesis to validated hit, streamlines the early drug discovery process. nih.gov

Table 3: Integrated HTS Workflow for Chroman Analogue Discovery

| Step | Technology/Method | Purpose | Reference |

| 1. Library Generation | Acoustic Dispensing Technology | Automated, nanoscale synthesis of a diverse chroman analogue library in a 1536-well format. | nih.gov |

| 2. Primary Screening | Differential Scanning Fluorimetry (DSF) | Rapid identification of initial "hits" that bind to the protein target. | nih.gov |

| 3. Hit Cross-Validation | Microscale Thermophoresis (MST) | Quantitative measurement of binding affinity (Kd) for the initial hits. | nih.gov |

| 4. Structural Analysis | Co-crystal Structure Analysis | Elucidation of the structural basis of the ligand-protein interaction to guide further design. | nih.gov |

Addressing Synthetic and Biological Challenges in Chroman-Based Compound Development

Despite the promise of the chroman scaffold, several challenges must be addressed to successfully develop new therapeutic agents.

Synthetic Challenges: The synthesis of chroman and coumarin (B35378) derivatives can be complex. While foundational methods like the Knoevenagel condensation of salicylaldehydes with diethyl malonate are established for related coumarin-3-carboxylates, achieving high yields and purity can be difficult. acgpubs.org The synthesis of more complex analogues often requires multi-step procedures and the use of sensitive reagents. For example, the synthesis of potential metabolites of related benzopyrans required the development of stereospecific oxidizing conditions using reagents like SeO2 and activated MnO2 to avoid unwanted side reactions. nih.gov Furthermore, multicomponent reactions like the Biginelli reaction, while powerful, can sometimes yield unexpected side products depending on catalyst concentration and reaction conditions, complicating purification. mdpi.com

Biological Challenges: A primary biological hurdle is achieving high potency and specificity. Early chroman analogues designed as antisickling agents were found to have weak binding affinities, necessitating further optimization. nih.gov Ensuring that lead compounds bind selectively to their intended target without engaging other proteins is critical to minimizing off-target effects. Another challenge is understanding the metabolic fate of these compounds in vivo. Research into the synthesis of potential metabolites is a crucial step in predicting how the compounds will be processed in the body and identifying which molecular forms are responsible for the biological activity. nih.gov

Table 4: Key Challenges and Mitigation Strategies in Chroman-Based Drug Development

| Challenge Type | Specific Challenge | Potential Mitigation Strategy | Reference |

| Synthetic | Complex, multi-step synthesis | Utilize high-throughput experimentation (HTE) to optimize reaction conditions; explore novel catalytic methods. | nih.gov |

| Synthetic | Formation of side products and isomers | Employ stereospecific reagents and precise control over reaction conditions (e.g., catalyst load). | nih.govmdpi.com |

| Biological | Weak binding affinity of initial hits | Employ structure-based drug design and iterative SAR cycles to optimize ligand-target interactions. | nih.govnih.gov |

| Biological | Understanding metabolic pathways | Proactively synthesize potential metabolites for biological evaluation and pharmacokinetic studies. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2,2-dimethylchroman-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and esterification steps. For example, chroman derivatives can be synthesized via acid-catalyzed cyclization of phenolic esters. Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield. Similar synthetic routes for ethyl carboxylate derivatives are detailed in studies on quinoline-based esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : Look for ester carbonyl signals (~165–170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR). Substituents like methyl groups appear as singlets (δ 1.2–1.5 ppm).

- IR Spectroscopy : Ester C=O stretches (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z −46). These techniques are exemplified in crystallographic studies of structurally similar ethyl carboxylates .

Advanced Research Questions

Q. How can researchers address discrepancies between X-ray crystallographic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies may arise from crystal packing effects or torsional flexibility. To resolve:

Refine crystallographic data using SHELXL (e.g., hydrogen atom placement, thermal parameter adjustments) .

Compare experimental bond lengths/angles with DFT-optimized structures (software: Gaussian, ORCA).

Validate computational models against experimental data using statistical metrics (R-factors, mean squared deviations). For example, studies on quinoline carboxylates demonstrate alignment between crystallographic and DFT-derived geometries .

Q. What advanced crystallographic techniques are recommended for analyzing the hydrogen-bonding network in this compound, and how is graph set analysis applied?

- Methodological Answer :

- Hydrogen Bond Analysis : Use SHELX programs (SHELXL/SHELXS) to resolve intermolecular interactions. Graph set analysis (e.g., Etter’s formalism) categorizes H-bond patterns (e.g., D , R₂²(8) motifs) by donor-acceptor distances and angles .

- Case Study : In chroman derivatives, C=O···H-O and C-H···π interactions often stabilize crystal packing. These patterns are quantifiable via Mercury or PLATON software, as shown in studies of related carboxylates .

Q. How should researchers design experiments to resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

Multi-Technique Validation : Cross-validate NMR assignments with X-ray-derived torsion angles. For example, dihedral angles from crystallography can predict coupling constants (e.g., Karplus equation for vicinal protons).

Dynamic NMR : Assess conformational flexibility at variable temperatures to detect rotameric equilibria.

Statistical Tools : Apply Bland-Altman plots or t-tests to quantify agreement between techniques. This approach is detailed in methodological guidelines for structural analysis .

Data Analysis and Reporting

Q. What statistical methods are critical for interpreting spectroscopic or crystallographic datasets for this compound?

- Methodological Answer :

- Crystallography : Use R₁/wR₂ metrics to assess refinement quality. Twinning tests (e.g., Hooft parameter) detect pseudosymmetry .

- Spectroscopy : Apply Lorentzian/Gaussian fitting for peak deconvolution in overlapping signals (software: MestReNova).

- Error Reporting : Include standard deviations for bond lengths/angles and spectral integrals. Guidelines from the International Baccalaureate Extended Essay emphasize reproducibility and error transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.